Magnesium monoperoxyphthalate hexahydrate
Description
Significance in Peroxy Chemistry Research
MMPP is a commercially available, inexpensive, and relatively stable solid reagent, making it an attractive choice for various oxidation reactions in organic synthesis. thieme-connect.com Its significance lies in its ability to perform a multitude of chemical transformations under mild conditions. thieme-connect.com These reactions include the epoxidation of alkenes (Prilezhaev reaction), the conversion of ketones to esters (Baeyer-Villiger oxidation), the oxidation of sulfides to sulfoxides and sulfones, and the transformation of amines to amine oxides. wikipedia.org
The solid nature of MMPP contributes to its stability and ease of handling, especially in large-scale reactions, positioning it as a safer alternative to other peroxyacids. thieme-connect.comnih.gov Furthermore, its water-soluble nature and that of its byproduct, magnesium phthalate (B1215562), simplify reaction work-up procedures; the excess reagent and byproduct can often be removed through a simple aqueous wash. thieme-connect.comnih.gov This characteristic enhances its practicality in a research setting. The reagent's effectiveness is demonstrated in its selective oxidation capabilities, such as the high-yield conversion of sulfides to sulfoxides without over-oxidation to sulfones when the correct stoichiometry is used. thieme-connect.comresearchgate.net
Historical Context of Development and Academic Utility
Magnesium monoperoxyphthalate hexahydrate was developed as a versatile and mild peroxygen product. drugfuture.com Its initial applications were not limited to organic synthesis but also included its use as a bleaching agent and as a broad-spectrum antimicrobial for surface disinfection, capable of inactivating even resilient bacterial endospores. wikipedia.orgontosight.aioup.com Commercially, it became available as a white granular solid that is readily soluble in water. drugfuture.comoup.com
Its transition into academic and industrial organic synthesis was driven by its favorable properties as a stable and safe alternative to more hazardous peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). drugfuture.com In the academic realm, MMPP has been extensively utilized for a wide array of oxidative transformations. Research has demonstrated its utility in the highly efficient epoxidation of complex molecules like unsaturated steroids, the selective oxidation of glycosyl sulfides to sulfoxides, and the conversion of selenides to selenones. nih.govacs.orgresearchgate.net Its ability to function under mild conditions with a broad tolerance for various functional groups has made it a valuable tool for synthetic chemists. nih.govnih.gov
Comparative Analysis with Other Peracid Systems in Research Methodologies
The utility of MMPP in research is best understood through comparison with other common peracid systems, primarily meta-chloroperoxybenzoic acid (m-CPBA) and Oxone (potassium peroxymonosulfate).
MMPP vs. m-CPBA: MMPP is frequently cited as a safer, "greener," and more stable alternative to m-CPBA. sigmaaldrich.comresearchgate.net While both are effective for reactions like epoxidation, MMPP's solid-state stability and non-hazardous nature make it easier and safer to handle, particularly for industrial and large-scale applications. nih.govresearchgate.netpearson.com A significant advantage of MMPP is that it is halogen-free and its byproduct, magnesium phthalate, is water-soluble, which simplifies the purification process. nih.gov In contrast, the byproduct of m-CPBA, meta-chlorobenzoic acid, often requires chromatographic separation. nih.gov Research has also shown that MMPP can offer higher yields and selectivity in certain reactions. For instance, in the oxidation of a specific selenide (B1212193), MMPP provided a 94% yield, whereas m-CPBA yielded 68%. beilstein-journals.org Moreover, in the epoxidation of certain steroids, MMPP has demonstrated greater selectivity compared to m-CPBA. researchgate.net The primary drawback of MMPP is its poor solubility in non-polar organic solvents like dichloromethane, where m-CPBA is readily soluble. wikipedia.orgnih.gov
MMPP vs. Oxone: Both MMPP and Oxone are stable, solid, and water-soluble oxidizing agents. However, their reactivity and selectivity can differ significantly, leading to different product outcomes. In the oxidation of sulfides to sulfoxides, MMPP has been reported to provide better yields than Oxone. researchgate.net In other cases, the choice of oxidant determines the reaction pathway. For example, the oxidation of certain functionalized selenides with MMPP leads to the formation of N-heterocyclic compounds, which are not obtained when Oxone is used as the oxidant. nih.govbeilstein-journals.org Similarly, the oxidation of another selenide derivative with MMPP yields the corresponding selenone, while with Oxone it results in a β-methoxy alcohol, demonstrating a completely different transformation. beilstein-journals.org
MMPP vs. Peracetic Acid (PAA): Peracetic acid is a potent liquid oxidant often used in industrial applications and disinfection. nih.gov Unlike the stable, solid MMPP, PAA is typically supplied as an equilibrium mixture in solution with acetic acid and hydrogen peroxide, can be highly corrosive, and is less straightforward to handle in a laboratory setting for fine chemical synthesis. nih.govresearchgate.net The solid, pre-packaged nature of MMPP offers greater convenience and safety for research-scale methodologies.
The following table summarizes the key properties of these peracid systems in a research context:
| Feature | This compound (MMPP) | meta-Chloroperoxybenzoic Acid (m-CPBA) | Oxone (Potassium Peroxymonosulfate) | Peracetic Acid (PAA) |
| Physical State | White granular solid oup.com | White crystalline solid | White granular solid | Colorless liquid (in solution) researchgate.net |
| Stability | High, stable solid nih.govresearchgate.net | Can be shock-sensitive, less stable | Stable solid | Less stable, equilibrium mixture researchgate.net |
| Solubility | Water, low MW alcohols; poor in non-polar solvents nih.govdrugfuture.com | Soluble in many organic solvents (e.g., CH₂Cl₂) nih.gov | Water; insoluble in most organic solvents | Soluble in water and organic solvents |
| Handling Safety | Safer, non-hazardous nih.govsigmaaldrich.com | Potentially explosive, requires careful handling | Relatively safe, but a strong oxidizer | Corrosive, strong irritant |
| Work-up | Easy, water-soluble byproducts thieme-connect.comnih.gov | Often requires chromatography to remove byproducts nih.gov | Aqueous work-up | Requires neutralization |
| Key Advantage | Safety, stability, easy work-up, halogen-free nih.govresearchgate.net | High solubility in non-polar organic solvents | Inexpensive, versatile inorganic oxidant | Potent liquid oxidant |
Research Findings with MMPP
To illustrate its practical application, the following table presents data from a study on the oxidation of various selenides to selenones using MMPP, highlighting the high efficiency of this reagent under mild, room temperature conditions. beilstein-journals.org
| Entry | Substrate (Selenide) | Solvent | Time (h) | Product (Selenone) | Yield (%) |
| 1 | Phenyl(2-phenylethyl)selane | Ethanol | 2 | Phenyl(2-phenylethyl)selenone | 94 |
| 2 | Cyclopentyl(phenyl)selane | Tetrahydrofuran | 3 | Cyclopentyl(phenyl)selenone | 83 |
| 3 | Cyclohexyl(phenyl)selane | Ethanol | 3 | Cyclohexyl(phenyl)selenone | 91 |
| 4 | 1-(Phenylselanyl)propyl-4-methylbenzenesulfonamide | Ethanol | 3 | 1-(Phenylsulfonyl)propyl-4-methylbenzenesulfonamide | 63 |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
84665-66-7 |
|---|---|
Molecular Formula |
C16H22MgO16 |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
magnesium;2-carbonoperoxoylbenzoate;hexahydrate |
InChI |
InChI=1S/2C8H6O5.Mg.6H2O/c2*9-7(10)5-3-1-2-4-6(5)8(11)13-12;;;;;;;/h2*1-4,12H,(H,9,10);;6*1H2/q;;+2;;;;;;/p-2 |
InChI Key |
WWOYCMCZTZTIGU-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)O[O-].O.O.O.O.O.O.[Mg+2] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)OO.C1=CC=C(C(=C1)C(=O)[O-])C(=O)OO.O.O.O.O.O.O.[Mg+2] |
Pictograms |
Irritant |
Synonyms |
magnesium monoperoxophthalate magnesium monoperoxyphthalate MMPP |
Origin of Product |
United States |
Synthetic Methodologies for Magnesium Monoperoxyphthalate Hexahydrate
Conventional Preparation Strategies
The foundational methods for preparing MMPP are detailed in patents, which outline the reaction between a magnesium source and a peroxycarboxylic acid compound. google.com These strategies can be broadly categorized into one-step and two-step procedures, both aiming to produce the desired magnesium salt in a solid, manageable form. google.com
A direct, one-step synthesis of magnesium monoperoxyphthalate hexahydrate can be achieved by combining the primary reactants in a single reaction vessel. google.com In this pathway, a magnesium compound, such as magnesium oxide or magnesium hydroxide (B78521), is introduced into a slurry with phthalic anhydride (B1165640) in a suitable organic solvent. google.com Aqueous hydrogen peroxide is then added to this mixture. google.com The reaction proceeds through the in situ formation of monoperoxyphthalic acid (MPPA) from phthalic anhydride and hydrogen peroxide, which is immediately neutralized by the magnesium compound to form the final product. google.com The order of reagent addition can be varied, but the simultaneous presence of all components characterizes this one-pot approach. google.com The MMPP product precipitates from the solvent, allowing for its separation. google.com
Table 1: Key Reactants and Conditions for One-Step Synthesis
| Reactant/Component | Role | Typical Molar Ratios (relative to Phthalic Anhydride) |
|---|---|---|
| Phthalic Anhydride | Peroxy acid precursor | 1.0 |
| Hydrogen Peroxide | Oxidizing agent | >1.0 |
| Magnesium Compound (e.g., MgO, Mg(OH)₂) | Neutralizing agent/Salt formation | at least 0.5 (Mg:PA ratio of 1:2) |
Data compiled from patent information. google.com
Alternatively, MMPP can be synthesized via a two-step process that involves the initial preparation and isolation of an intermediate compound. google.com The first step is the synthesis of monoperoxyphthalic acid (MPPA). This is accomplished by reacting phthalic anhydride with hydrogen peroxide, often under controlled temperature conditions (e.g., 0–5°C) to prevent overoxidation. google.com The resulting MPPA can then be precipitated, for instance, by acidifying the solution.
In the second step, the prepared monoperoxyphthalic acid is reacted with a magnesium source, such as magnesium hydroxide or magnesium oxide. google.com This neutralization reaction is conducted in a solvent from which the final this compound salt precipitates and can be subsequently collected. google.com This method allows for greater control over the individual reaction stages.
Table 2: Two-Step Synthesis Overview
| Step | Reaction | Key Considerations |
|---|---|---|
| 1 | Phthalic Anhydride + Hydrogen Peroxide → Monoperoxyphthalic Acid (MPPA) | Controlled temperature to form the intermediate. |
| 2 | Monoperoxyphthalic Acid (MPPA) + Magnesium Compound → MMPP | Partial neutralization reaction leading to precipitation of the final product. |
Based on described synthetic routes. google.com
Advancements in Synthesis and Scale-Up Considerations for Research Applications
Advancements in the synthesis of MMPP have focused on improving its handling, safety, and efficiency, particularly for large-scale production and convenient laboratory use. beilstein-journals.orggoogle.com A significant advantage of MMPP is its solid and relatively stable nature, which contrasts with the often unstable and explosive character of other peroxy acids. beilstein-journals.orggoogle.com
For industrial and research applications, the work-up procedure is a critical consideration. The synthesis of MMPP is designed so that the byproduct, magnesium phthalate (B1215562), is water-soluble. beilstein-journals.orgnih.gov This property allows for easy removal of the byproduct and any excess reagent through a simple aqueous wash, simplifying the purification of the desired MMPP product. organic-chemistry.org
Green Chemistry Principles in this compound Synthesis
The synthesis and application of this compound align with several principles of green chemistry. A primary advantage is that MMPP is considered a safer and more environmentally benign oxidant compared to alternatives like mCPBA. wikipedia.org It is a halogen-free reagent, avoiding the introduction of chlorinated compounds into reaction systems and waste streams. beilstein-journals.orgnih.gov
The synthetic process itself employs common and relatively low-hazard starting materials. google.com The stability of the final product in its solid, hexahydrated form reduces the risks associated with handling and storage, a key aspect of designing safer chemicals. wikipedia.org The reaction work-up, which relies on the water solubility of the magnesium phthalate byproduct, often allows for the avoidance of large volumes of organic solvents for extraction, instead favoring a simple aqueous wash. organic-chemistry.orgnih.gov The ability to recycle the reaction's mother liquor further contributes to waste minimization and atom economy on an industrial scale. google.com
Mechanistic Investigations of Magnesium Monoperoxyphthalate Hexahydrate Oxidative Reactivity
Fundamental Principles of Peroxy Radical Generation and Reactivity
The oxidizing power of magnesium monoperoxyphthalate hexahydrate is fundamentally derived from the release of active oxygen species. In some contexts, its mechanism is described as involving peroxy radicals that subsequently oxidize a target molecule. This process is key to its function in applications like the transformation of various chemical substrates.
However, the nature of the reactive intermediate is highly dependent on the specific reaction conditions and the substrate involved. Not all oxidations with MMPP proceed via a free-radical mechanism. For instance, a study on the oxidation of aromatic anils in an aqueous acetonitrile (B52724) medium found that the addition of acrylonitrile, a known radical scavenger, had no effect on the reaction rate. researchgate.net This result strongly indicates the absence of a free-radical pathway in that particular transformation. researchgate.net
In other systems, MMPP acts as a co-oxidant in radical-catalyzed processes. A notable example is the nitroxyl-radical-catalyzed oxidation of silyl (B83357) enol ethers to produce α-diketones, where MMPP serves as the terminal oxidant in the catalytic cycle. organic-chemistry.org These differing observations suggest that MMPP can operate through multiple mechanistic pathways, including concerted oxygen transfers and participation in radical cycles, depending on the reaction's design.
Stereochemical Aspects and Selectivity in Oxidation Reactions
MMPP is recognized for its high degree of chemo- and stereoselectivity in various oxidation reactions. This selectivity is a critical feature for its application in complex organic synthesis.
One of the most common applications of MMPP is the epoxidation of alkenes, which proceeds with notable stereospecificity. The reaction of a trans-alkene with MMPP retains the stereochemistry of the starting material, yielding a trans-epoxide via a concerted mechanism where the oxygen atom is transferred to the double bond. pearson.com In the oxidation of certain steroids, MMPP has been shown to be more selective than other common peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), yielding significantly higher ratios of α-epoxides to β-epoxides. researchgate.net
The chemoselectivity of MMPP is evident in the oxidation of sulfur- and selenium-containing compounds.
Sulfides: Sulfides can be cleanly oxidized to the corresponding sulfoxides using one equivalent of MMPP, with no significant overoxidation to the sulfone. researchgate.net By increasing the stoichiometry to two equivalents of MMPP, sulfides can be selectively converted to sulfones in good yields. researchgate.net A method using moist MMPP under microwave irradiation has also been developed for the rapid and highly selective oxidation of glycosyl sulfides to glycosyl sulfoxides. acs.org
Selenides: A mild and efficient method for the direct oxidation of selenides to selenones has been developed using MMPP at room temperature. beilstein-journals.orgnih.gov This transformation demonstrates broad functional group tolerance and is often more efficient than when using m-CPBA. nih.gov
Furthermore, MMPP-mediated oxidations can proceed with retention of configuration at adjacent stereocenters. The oxidative cleavage of ketone N,N-dialkylhydrazones, for example, occurs without racemization, highlighting the mildness and selectivity of the reagent. researchgate.net The selectivity can also be tuned by external factors; in the oxidation of cycloalkanes, the structure of manganese porphyrin catalysts used in conjunction with MMPP has a significant influence on the reaction's selectivity. researchgate.net
Kinetic and Thermodynamic Studies of Oxidation Processes
Kinetic and thermodynamic investigations provide quantitative insight into the reaction mechanisms of MMPP, detailing the factors that control reaction rates and the nature of the transition states involved.
Kinetic studies on the oxidation of substituted aromatic anils by MMPP in an aqueous acetonitrile medium have revealed detailed information about the reaction's rate-determining steps and influencing factors. researchgate.net The reaction was found to follow second-order kinetics with respect to the concentration of the anil and first-order kinetics with respect to MMPP. researchgate.net
Several parameters were observed to influence the reaction rate:
Substrate Concentration: An increase in the concentration of the aromatic anil leads to an increased reaction rate. researchgate.net A plot of the logarithm of the observed rate constant (log k_obs) versus the logarithm of the anil concentration yielded a straight line with a slope of two, confirming the second-order dependence on the substrate. researchgate.net
Acidity: The concentration of H+ ions has a notable effect on the reaction. An increase in [H+] was found to retard the rate of the oxidation. researchgate.net This suggests that a deprotonated or less protonated form of one of the reactants is more reactive. researchgate.net
Solvent Polarity: The reaction rate is facilitated by a low dielectric constant of the medium. researchgate.net
Table 1: Influencing Parameters on the Oxidation Rate of Aromatic Anils by MMPP
| Parameter | Observation | Implication | Source |
|---|---|---|---|
| [Anil] | Rate increases with increasing concentration. | Second-order kinetics with respect to anil. | researchgate.net |
| [MMPP] | Rate increases with increasing concentration. | First-order kinetics with respect to MMPP. | researchgate.net |
| [H+] | Rate decreases with increasing concentration. | Retards the reaction; a less protonated species is more reactive. | researchgate.net |
| Solvent | Rate is faster in a medium with a low dielectric constant. | Facilitates reactivity. | researchgate.net |
Thermodynamic activation parameters, including the enthalpy of activation (ΔH#), entropy of activation (ΔS#), and Gibbs free energy of activation (ΔG#), have been calculated for the oxidation of aromatic anils by MMPP from rate constants measured at different temperatures. researchgate.net These parameters provide insight into the transition state of the reaction.
The calculated values for the oxidation of various substituted anils reveal important characteristics of the reaction mechanism. researchgate.net The negative values for the entropy of activation (ΔS#) suggest a more ordered, constrained transition state compared to the reactants in the ground state. This is consistent with a bimolecular reaction where two species come together to react.
Table 2: Activation Parameters for the Oxidation of Substituted Aromatic Anils by MMPP
| Substituent (in benzaldehyde (B42025) moiety) | ΔH# (kJ/mol) | -ΔS# (J/K/mol) | ΔG# (kJ/mol) at 306 K | Source |
|---|---|---|---|---|
| p-OCH₃ | 38.35 | 164.73 | 88.74 | researchgate.net |
| p-CH₃ | 43.14 | 149.37 | 88.85 | researchgate.net |
| H | 46.85 | 137.23 | 88.86 | researchgate.net |
| p-Cl | 49.63 | 128.16 | 88.89 | researchgate.net |
| m-Cl | 53.07 | 116.92 | 88.91 | researchgate.net |
| m-NO₂ | 60.15 | 94.13 | 88.94 | researchgate.net |
| p-NO₂ | 65.65 | 76.10 | 88.96 | researchgate.net |
The Hammett equation provides a tool to quantify the effect of aromatic substituents on reaction rates, offering further mechanistic details. wikipedia.org In the study of the oxidation of substituted aromatic anils, the observed rate constants were plotted against the Hammett substituent constant (σ). researchgate.net
The resulting Hammett plot was not a single straight line but rather a concave upward curve. researchgate.net
Anils with electron-releasing substituents (e.g., -OCH₃, -CH₃) fell on one side of the curve, which corresponds to a positive reaction constant (ρ value). researchgate.net
Anils with electron-withdrawing substituents (e.g., -Cl, -NO₂) fell on the other side of the curve, corresponding to a negative ρ value. researchgate.net
Applications of Magnesium Monoperoxyphthalate Hexahydrate in Advanced Organic Synthesis Research
Baeyer-Villiger Oxidation Mechanisms and Applications
Magnesium monoperoxyphthalate hexahydrate is an effective reagent for conducting the Baeyer-Villiger oxidation, a reaction that converts ketones into esters, or cyclic ketones into lactones. nih.govwikipedia.org The reaction proceeds via the well-established Criegee intermediate mechanism. nih.gov Initially, the carbonyl oxygen of the ketone is protonated by the peroxyacid, which enhances the electrophilicity of the carbonyl carbon. The peroxyacid then performs a nucleophilic attack on the carbonyl carbon, forming the tetrahedral Criegee intermediate. This is followed by the rate-determining step: a concerted migration of one of the ketone's alpha-carbon substituents to the adjacent peroxide oxygen, leading to the formation of the ester or lactone and the release of a carboxylic acid. nih.gov
A key application of MMPP in this area is the oxidation of various cycloalkanones to their corresponding lactones. Research has demonstrated that unsubstituted, mono-, and di-substituted cycloalkanones undergo facile and selective oxidation with a modest excess of MMPP in acetonitrile (B52724), producing lactones in high yields. sigmaaldrich.com This method provides a reliable pathway for the synthesis of valuable lactone scaffolds.
Epoxidation of Olefins: Catalysis and Methodological Refinements
The epoxidation of alkenes, also known as the Prilezhaev reaction, is another cornerstone application of MMPP. nih.gov The reagent serves as an efficient oxygen-transfer agent to form epoxides (oxiranes) from a wide range of olefinic substrates. A notable application is the highly efficient generation of epoxides from homoallylic and allylic steroidal olefins. nih.gov Using MMPP suspended in refluxing acetonitrile allows for fast reactions, simple work-ups, and selective epoxidations at the 4,5- and 5,6-positions of the steroid core. nih.gov
Transition Metal-Catalyzed Epoxidation Pathways
The efficacy of MMPP in epoxidation reactions can be significantly enhanced through the use of transition metal catalysts. Metalloporphyrin complexes, in particular, have been identified as potent catalysts for this transformation. researchgate.net The system combining manganese (Mn) or iron (Fe) porphyrins with MMPP as the terminal oxidant is an effective model for mimicking cytochrome P-450-catalyzed oxygen transfer reactions. pearson.comresearchgate.net
Research shows that Mn(III) derivatives are the preferred metalloporphyrins for the epoxidation of linear olefins, while either Mn(III) or Fe(III) derivatives are effective for cyclic olefins. pearson.comresearchgate.net The use of robust catalysts like tetra-2,6-dichlorophenylporphinato-manganese(III) acetate (B1210297) allows for nearly complete conversion of various alkenes within minutes at 0°C, achieving good to excellent epoxide yields.
Table 1: Manganese-Porphyrin Catalyzed Epoxidation of Alkenes with MMPP This table summarizes the epoxide yields for various alkenes using a manganese porphyrin catalyst in conjunction with MMPP.
| Alkene Substrate | Catalyst | Reaction Time (min) | Epoxide Yield (%) |
|---|---|---|---|
| (Z)-Cyclo-octene | Mn(TDCPP)OAc | 0.5 | 86 |
| (Z)-Stilbene | Mn(TDCPP)OAc | 5.0 | 60 |
| Styrene | Mn(TDCPP)OAc | 0.5 | 78 |
| 4-Chlorostyrene | Mn(TDCPP)OAc | 0.5 | 72 |
Microwave-Assisted Epoxidation Techniques for Derivatization
Scientific literature available does not currently describe a method combining this compound with microwave irradiation for the purpose of olefin epoxidation. While microwave-assisted synthesis is a known technique for accelerating various organic reactions, including derivatization, its specific application to MMPP-mediated epoxidation has not been reported in the reviewed research. nih.gov
Heteroatom Oxidation Chemistry
MMPP is a highly reliable reagent for the selective oxidation of various heteroatoms, most notably sulfur and selenium. Its controlled reactivity allows for the stepwise oxidation to different oxidation states, providing valuable synthetic intermediates.
Oxidation of Sulfides to Sulfoxides and Sulfones
The oxidation of sulfides using MMPP is characterized by its high chemoselectivity, which can be precisely controlled by the reaction stoichiometry. pearson.comresearchgate.net
Sulfoxide (B87167) Formation: When one equivalent of MMPP is used, sulfides are cleanly and efficiently transformed into the corresponding sulfoxides in good yields. A significant advantage of this method is the absence of over-oxidation to the sulfone when the correct stoichiometry is maintained. The yields obtained with MMPP are often superior to those from other common oxidants like oxone or sodium periodate. pearson.comresearchgate.net
Sulfone Formation: To achieve complete oxidation to the sulfone, an excess of the oxidant is used. Treating a sulfide (B99878) with two equivalents of MMPP results in the formation of the corresponding sulfone, also in good yields. pearson.comresearchgate.net
This stoichiometric control makes MMPP a predictable and valuable reagent for synthesizing both sulfoxides and sulfones from a common precursor.
Table 2: Stoichiometric Oxidation of Sulfides with MMPP This table illustrates the selective oxidation of a sulfide to either a sulfoxide or a sulfone based on the equivalents of MMPP used.
| Substrate | MMPP (equiv.) | Product |
|---|---|---|
| R-S-R' | 1.0 | R-SO-R' (Sulfoxide) |
Oxidation of Selenides to Selenones and their Synthetic Utility
MMPP provides a mild, efficient, and direct method for the oxidation of organoselenides to their corresponding selenones. wikipedia.org This transformation proceeds smoothly at room temperature and offers a safer, halogen-free alternative to reagents like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The reaction tolerates a broad range of functional groups, and the water-soluble magnesium phthalate (B1215562) byproduct is easily removed during work-up. wikipedia.org
The synthetic utility of the resulting selenones is significant. The phenylselenonyl group (PhSeO₂) is an excellent leaving group, making alkyl phenyl selenones valuable intermediates in the synthesis of various organic molecules, particularly heterocycles. wikipedia.org When a nucleophilic group is present in the substrate, the MMPP-mediated oxidation of the selenide (B1212193) to the selenone can trigger a spontaneous intramolecular S_N2-type substitution reaction. This cascade process has been successfully employed to synthesize a range of heterocyclic compounds, including oxiranes and N-substituted 1,3-oxazolidin-2-ones, with yields comparable to those obtained with m-CPBA. wikipedia.org
Table 3: Oxidation of Selenides to Selenones and Subsequent Cyclization with MMPP This table presents data on the direct oxidation of various selenides to selenones and the in-situ cyclization of functionalized selenides mediated by MMPP.
| Entry | Substrate (Selenide) | Product | Yield (%) |
|---|---|---|---|
| 1 | PhSe(CH₂)₃Ph | PhSeO₂(CH₂)₃Ph (Selenone) | 94 |
| 2 | PhSeCH₂CH(OH)C₆H₁₃ | C₆H₁₃-epoxy-heptane (Oxirane) | 77 |
| 3 | PhSeCH₂CH₂NHCO₂Bn | N-Cbz-aziridine | 85 |
Oxidation of Amines to Amine Oxides
The oxidation of amines to their corresponding amine oxides is a fundamental transformation in organic synthesis, and Magnesium monoperoxyphthalate (MMPP) serves as an effective reagent for this purpose. wikipedia.org This conversion is one of the primary applications of MMPP. wikipedia.org The reaction involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the amine.
Amine oxidases are enzymes that catalyze the oxidative deamination of biogenic amines and polyamines, producing hydrogen peroxide and aldehydes. nih.gov While this is a biological process, chemical oxidants like MMPP achieve a related transformation under laboratory conditions, converting amines into amine oxides without the cleavage of carbon-nitrogen bonds seen in enzymatic deamination. wikipedia.orgnih.gov
Oxidative Cleavage Reactions
MMPP is a proficient reagent for inducing the cleavage of specific bonds under oxidative conditions, providing pathways to valuable functional groups. thieme-connect.com Its applications in cleaving hydrazones and in the deamination of hydrazides are particularly notable. thieme-connect.comresearchgate.net
MMPP facilitates the oxidative cleavage of N,N-dialkylhydrazones under mild conditions. thieme-connect.comresearchgate.net The outcome of this reaction is dependent on the nature of the starting carbonyl compound used to form the hydrazone. researchgate.netthieme-connect.com
Aldehyde N,N-dialkylhydrazones are converted into nitriles in high yields. thieme-connect.comresearchgate.net This transformation is efficient even for complex and densely functionalized hydrazones, such as those containing protected carbohydrate moieties. thieme-connect.comthieme-connect.com
Ketone N,N-dialkylhydrazones , when subjected to the same reaction conditions, are cleaved to regenerate the parent ketones. thieme-connect.comresearchgate.net This process is characterized by high yields, chemoselectivity, and the absence of racemization in chiral substrates. researchgate.netthieme-connect.com
The use of MMPP for these transformations presents an advantage over harsher methods that might require strongly oxidative or hyperbasic media. thieme-connect.comthieme-connect.com
Table 1: Oxidative Cleavage of Hydrazones with MMPP
| Substrate Type | Product Type | Key Features | Reference(s) |
| Aldehyde N,N-dialkylhydrazone | Nitrile | High yield, tolerates functional groups | thieme-connect.comthieme-connect.com |
| Ketone N,N-dialkylhydrazone | Ketone | High yield, chemoselective, no racemization | thieme-connect.comresearchgate.netthieme-connect.com |
MMPP is utilized for the oxidative deamination of tertiary hydrazides. thieme-connect.comresearchgate.net This reaction involves the cleavage of the N-N bond, providing an alternative method for the deamination of hydrazides that is compatible with substrates sensitive to reductive conditions. researchgate.net The selective N-oxidation of the more nucleophilic amino nitrogen atom in the hydrazide is a key step that initiates the N-N bond cleavage. researchgate.net Treatment of various hydrazides with MMPP has been shown to afford the corresponding amides in good to excellent yields, typically ranging from 80-92%. researchgate.netresearchgate.net This method has been successfully applied to the deamination of N-dialkylamino β-lactams under mild conditions. researchgate.net
Hydroxylation and Lactonization Pathways
MMPP serves as an effective oxidant for hydroxylation and subsequent lactonization reactions, enabling the synthesis of complex and valuable molecules. researchgate.netnih.gov
A mild and convenient protocol for the α-hydroxylation of α-substituted malonates, β-ketoesters, and β-ketoamides has been developed using MMPP. researchgate.netcnr.it This represents a direct α-hydroxylation protocol of the Rubottom oxidation, yielding tartronic esters and cyclic α-hydroxy β-ketoesters and amides in good to high yields at room temperature in ethanol. researchgate.netcnr.itresearchgate.net
Furthermore, MMPP has been used in a straightforward and high-yielding procedure to convert oleanolic acid derivatives into their corresponding δ-hydroxy-γ-lactones. researchgate.netnih.gov This oxidation is typically performed in refluxing acetonitrile and demonstrates considerable advantages over other methods by avoiding the oxidation of other positions in the molecule and simplifying product recovery. nih.gov
Table 2: Hydroxylation and Lactonization Reactions with MMPP
| Substrate Class | Reaction Type | Product Type | Yield Range | Reference(s) |
| α-Substituted Malonates | α-Hydroxylation | Tartronic Esters | Good to High | researchgate.netcnr.it |
| Cyclic β-Ketoesters | α-Hydroxylation | Cyclic α-Hydroxy β-Ketoesters | Good to High | cnr.itresearchgate.net |
| Oleanolic Acid Derivatives | Oxidative Lactonization | δ-Hydroxy-γ-Lactones | 84-88% | nih.gov |
Oxidative Dehydrogenation Reactions
MMPP is also employed in oxidative dehydrogenation reactions. The hydroxylation of cycloalkanes, such as cyclohexane (B81311) and cyclooctane, has been studied using manganese porphyrins as catalysts with MMPP as the oxygen donor under mild conditions. researchgate.net This represents an example of the oxidative dehydrogenation of cycloalkanes with MMPP. researchgate.net
In another application, MMPP is used as the co-oxidant in the nitroxyl-radical-catalyzed oxidation of silyl (B83357) enol ethers to produce α-diketones. organic-chemistry.org This transformation effectively constitutes a dehydrogenation of the corresponding saturated ketone precursor via its silyl enol ether derivative.
Advanced Analytical Methodologies for Magnesium Monoperoxyphthalate Hexahydrate Research
Spectroscopic Characterization for Mechanistic Elucidation
Spectroscopic techniques are fundamental in elucidating the structural features of MMPP and monitoring its chemical transformations, thereby providing a deeper understanding of its reaction mechanisms.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of MMPP and for tracking the progress of reactions in which it participates.
1H NMR spectroscopy provides definitive information for the structural assignment of magnesium monoperoxyphthalate hexahydrate. The spectrum, typically run in a solvent like DMSO-d6, shows characteristic chemical shifts for the aromatic protons of the phthalate (B1215562) backbone. chemicalbook.com For instance, the analysis of the 1H NMR spectrum allows for the assignment of specific protons within the molecule.
| Assignment | Chemical Shift (ppm) |
| Aromatic Protons | 8.174 |
| Aromatic Protons | 7.536 |
| Chemical shift data for this compound in DMSO-d6 at 400 MHz. chemicalbook.com |
In the context of reaction monitoring, NMR spectroscopy offers a powerful, non-invasive method to observe the conversion of reactants to products in real-time. azom.commagritek.com For example, in the oxidation of various organic substrates by MMPP, both 1H and 13C NMR are used to confirm the structure of the resulting products, such as selenones or sulfoxides. beilstein-journals.orgbeilstein-journals.org By acquiring spectra at different time intervals during a reaction, researchers can determine reaction kinetics, identify transient intermediates, and establish reaction endpoints. azom.comresearchgate.net This is particularly valuable for understanding the selectivity of MMPP, such as preventing the overoxidation of sulfides to sulfones when the correct stoichiometry is used. researchgate.net
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound and its reaction products. The vibrational spectrum of a molecule provides a unique fingerprint, allowing for its identification and the characterization of its chemical bonds. scispace.com
The IR spectrum of MMPP displays characteristic absorption bands that confirm the presence of its key functional groups. A crucial feature is the peroxycarboxyl group, which distinguishes it from its parent compound, phthalic acid. The presence of water of hydration is also readily identified. The analysis of these spectra helps in confirming the identity and purity of the reagent. beilstein-journals.orgnih.gov
| Vibrational Mode | Wavenumber (cm-1) |
| Carbonyl (C=O) Stretch | 1723 |
| C-O Stretch | 1286 |
| O-O Stretch (Peroxide) | 926, 879 |
| Significant IR absorption maxima for a product formed from an MMPP oxidation reaction, indicating the functional groups present. beilstein-journals.org |
In mechanistic studies, IR spectroscopy is used to follow the disappearance of the characteristic peroxide bands of MMPP and the appearance of new bands corresponding to the functional groups of the products. For instance, in the oxidation of sulfides, the formation of a sulfoxide (B87167) is confirmed by the appearance of a strong S=O stretching band in the IR spectrum of the product. beilstein-journals.org
Chromatographic and Mass Spectrometric Techniques for Quantitative and Qualitative Analysis
The combination of liquid chromatography and mass spectrometry provides a powerful platform for the detailed analysis of complex reaction mixtures resulting from the use of MMPP.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the separation, identification, and quantification of products from reactions involving MMPP. nih.gov This method is particularly useful for analyzing complex biological samples or for identifying products in low concentrations.
A notable application is in the analysis of unsaturated lipids, where MMPP is used as a derivatizing agent for epoxidation. A microwave-assisted MMPP epoxidation reaction coupled with LC-MS/MS has been developed to analyze these lipids. nih.gov The epoxidation of carbon-carbon double bonds allows for their precise location to be determined through mass spectrometry. The resulting epoxide products can be separated chromatographically and then fragmented in the mass spectrometer. The fragmentation pattern provides definitive structural information. nih.gov This method has been successfully applied to quantify unsaturated lipids in biological samples, such as rat plasma in a diabetes model. nih.gov
Effective sample preparation is critical for obtaining reliable and reproducible results in the analysis of reactions involving MMPP. This often involves steps to remove interfering substances and to convert the analytes into a form suitable for analysis.
In many reactions where MMPP is used as an oxidant, a key sample preparation step after the reaction is the removal of the main byproduct, magnesium phthalate. Due to its water solubility, this can often be achieved through a simple aqueous work-up. For example, in the synthesis of selenones, the reaction mixture is poured into an aqueous sodium carbonate solution and extracted with an organic solvent like ethyl acetate (B1210297). beilstein-journals.orgbeilstein-journals.org This efficiently separates the organic product from the water-soluble magnesium phthalate.
MMPP itself is used as a derivatization reagent to facilitate analysis. The epoxidation of alkenes with MMPP is a prime example of a derivatization strategy. nih.gov This chemical modification introduces an oxygen atom across a double bond, which can be readily detected and provides structural information in mass spectrometric analysis. For instance, in the analysis of polyunsaturated lipids, microwave-assisted MMPP epoxidation serves as a rapid derivatization method, achieving complete derivatization in as little as 10 minutes. nih.gov A subsequent purification process is often necessary to remove excess MMPP, which can suppress the response in the mass spectrometer and improve analytical reproducibility. nih.gov
Spectrophotometric Approaches for Reactive Species Detection
Spectrophotometry offers a straightforward and accessible method for detecting and quantifying reactive species that may be generated during reactions with peroxides like MMPP. While direct spectrophotometric assays for MMPP itself are not commonplace, methods developed for detecting other reactive oxygen species (ROS) can be conceptually applied.
One such relevant method is the derivatives of reactive oxygen metabolites (D-ROM) test, which is an automated assay system that measures the levels of oxygen-centered free radicals in biological samples. nih.gov This test works by adding a sample to a reaction solution containing an alkylamine and transition metals. The ROS in the sample react to produce a colored product that can be measured spectrophotometrically at a specific wavelength, such as 505 nm. nih.gov
The principle of this assay could be adapted to monitor the release of active oxygen species from MMPP in certain reaction environments. The oxidizing power of MMPP stems from the release of a peroxy radical, and its concentration or activity could potentially be quantified by observing a color change in a suitable chromogenic substrate. Such an approach would provide a simple and inexpensive tool for assessing the oxidative potential of MMPP solutions in various applications. nih.gov
Environmental and Industrial Chemical Process Research Involving Magnesium Monoperoxyphthalate Hexahydrate
Role in Advanced Oxidation Processes for Pollutant Degradation
Advanced Oxidation Processes (AOPs) are designed to produce highly reactive hydroxyl radicals (•OH) to oxidize and break down persistent organic pollutants in water and wastewater. mdpi.comdntb.gov.ua MMPP is utilized in AOPs as a potent oxidizing agent capable of degrading a variety of organic contaminants. nih.gov The fundamental mechanism involves the generation of reactive oxygen species from the peroxy acid functional group of the monoperoxyphthalate ion. ontosight.ai
These reactive species initiate the degradation of pollutants by attacking electron-rich centers in the organic molecules. nih.gov This process leads to the formation of intermediate compounds that are typically less toxic and more biodegradable, eventually leading to complete mineralization. The effectiveness of MMPP in these processes makes it a valuable component in environmental remediation efforts, particularly for treating industrial effluents containing recalcitrant organic compounds.
Mechanisms of Biocidal Activity in Chemical Disinfection Research
MMPP exhibits broad-spectrum biocidal activity against a wide range of microorganisms, including bacteria, yeasts, and bacterial endospores. nih.govwikipedia.org This property has led to its use as an active ingredient in surface disinfectants, particularly in healthcare settings where robust sanitation is critical. wikipedia.org
Oxidative Inactivation Pathways of Microorganisms
The biocidal action of MMPP is primarily attributed to its strong oxidizing properties and the release of active oxygen species. ontosight.ai When MMPP comes into contact with microbial cells, the released reactive oxygen species induce significant oxidative stress. researchgate.net This leads to widespread damage to essential cellular components.
Key inactivation pathways include:
Protein Damage: The reactive oxygen species can oxidize amino acid residues, leading to the inactivation of critical enzymes and structural proteins. researchgate.net
Membrane Damage: Lipid peroxidation, the oxidative degradation of lipids in the cell membrane, compromises membrane integrity, leading to cell lysis and death. researchgate.net
DNA Damage: Oxidative damage to nucleic acids can cause mutations and strand breaks, disrupting cellular replication and metabolic functions. researchgate.net
This multi-targeted assault on vital cellular structures ensures the effective inactivation of a broad spectrum of microorganisms. wikipedia.org
Influence of Chemical Environment on Biocidal Efficacy
The effectiveness of MMPP as a biocide is influenced by several environmental factors. Research has shown that its activity is retained in the presence of organic contaminants and hard water, which is a significant advantage over some other disinfectants. nih.gov
| Factor | Effect on Biocidal Efficacy |
| pH | Biocidal activity is greater under mildly acidic conditions. nih.gov |
| Temperature | A moderate increase in temperature significantly enhances its sporicidal action. nih.gov |
| Co-solvents | The combination with alcohols, such as propan-2-ol, greatly increases its sporicidal activity, making such mixtures suitable for use as liquid chemical sterilants. nih.gov |
Decontamination Chemistry of Hazardous Chemical Agents
MMPP is recognized as a decontaminant reagent for highly toxic organophosphorus compounds, including nerve gases and insecticides. Its utility in this area is due to its ability to chemically neutralize these hazardous agents through oxidation. The primary mechanism involves the oxidation of the sulfur or phosphorus atoms in the chemical agent, transforming them into less toxic compounds. For instance, the oxidation of a nerve agent like VX involves converting the sulfur atom to a non-toxic N-oxide, which can then undergo further degradation.
This oxidative detoxification provides a method for neutralizing chemical warfare agents. nih.gov The reaction chemistry allows for the breakdown of these agents into compounds with significantly reduced toxicity, which is crucial for remediation and safety applications.
Chemical Aspects of Bleaching Processes in Industrial Applications
MMPP is widely employed as a bleaching agent in the textile and paper industries, serving as a more environmentally friendly alternative to traditional chlorine-based agents. ontosight.ai Its bleaching action is derived from the controlled release of active oxygen, which oxidizes chromophores—the chemical groups responsible for color in organic compounds.
In the textile industry , MMPP is valued for its ability to whiten fabrics without causing significant damage to the fibers, a critical aspect for maintaining material quality. ontosight.ai It is considered a color-safe bleach, making it suitable for use in laundry detergents where it effectively removes stains without causing discoloration. ontosight.ai
In the pulp and paper industry , MMPP is used for bleaching pulp. ontosight.ai The oxidation process breaks down residual lignin, a complex polymer that imparts a brown color to the pulp, resulting in a whiter paper product. The use of MMPP in this context aligns with efforts to reduce the environmental impact of paper manufacturing by moving away from chlorine-based bleaching methods.
The magnesium component of the compound may also play a role in stabilizing the bleaching process. In peroxide bleaching, magnesium ions are known to inhibit the decomposition of peroxide by transition metals, which can otherwise lead to cellulose (B213188) degradation. researchgate.net
Environmental Fate and Degradation Mechanisms of Magnesium Monoperoxyphthalate Hexahydrate
The environmental profile of a chemical is crucial for its application. MMPP is generally considered to be biodegradable. ontosight.ai When released into the environment, it is expected to break down into its constituent components. The primary degradation byproducts are phthalic acid and magnesium salts. beilstein-journals.org
Theoretical and Computational Chemistry Studies of Magnesium Monoperoxyphthalate Hexahydrate
Computational Modeling of Reaction Pathways and Transition States
The modeling of reaction pathways and the characterization of transition states are critical for explaining reaction outcomes like selectivity and reaction rates. For reactions involving MMPP, computational models have provided significant insights.
The classical mechanism for epoxidation by peroxy acids, such as MMPP, is the concerted "butterfly" mechanism proposed by Bartlett. This model involves a single, symmetrical transition state and is supported by various computational studies on peroxy acids. ufl.edu More advanced computational studies have been applied to specific reactions. For example, a computational analysis explained unexpected selectivities in a gold-catalyzed reaction by calculating the energy barriers for different transition states, demonstrating that the gold(I) oxidation state makes the desired transition state accessible. acs.org MMPP was used as the oxidant in this system.
DFT calculations have also proven crucial in catalyst development for reactions utilizing MMPP. In a study on palladium-catalyzed asymmetric allylic alkylation, DFT was used to guide the optimization of chiral ligands. dokumen.pub The calculations indicated that specific structural modifications to the ligand would lead to a more favorable transition state, thereby improving enantioselectivity. dokumen.pub The concept of a highly structured transition state has also been inferred from experimental kinetic data (highly negative ΔS# values) for reactions employing MMPP, a feature that could be explicitly modeled using computational methods. researchgate.net
Table 2: Transition State Analyses in Reactions Utilizing MMPP
| Reaction | Key Finding from Computational Modeling | Relevance to MMPP | Reference |
|---|---|---|---|
| Gold-Catalyzed Oxidation | Explained reaction selectivity by calculating transition state energy barriers. | MMPP was the stoichiometric oxidant. | acs.org |
| Pd-Catalyzed Allylic Alkylation | Guided ligand design by analyzing transition state energies for high enantioselectivity. | MMPP can be used in related oxidative processes. | dokumen.pub |
| Epoxidation of Alkenes | Supports a concerted, symmetrical transition state (Bartlett mechanism). | General mechanism for peroxy acids like MMPP. | ufl.edu |
Molecular Dynamics Simulations for Solvent Effects and Interaction Mechanisms
Molecular dynamics (MD) simulations are a powerful technique for studying the dynamic behavior of molecules, including the explicit effects of solvent and other environmental factors on reaction mechanisms. While specific MD studies focusing directly on the solvation and dynamics of MMPP are not prominent in the searched literature, the experimental evidence strongly suggests that this is a critical area for its function.
MMPP is a water-soluble salt, but its reactivity is often harnessed in organic solvents or biphasic systems. researchgate.netwikipedia.org It is noted to be soluble in polar solvents like lower molecular weight alcohols and acetonitrile (B52724), but insoluble in non-polar solvents. ufl.eduresearchgate.netwikipedia.org This solubility profile is crucial for its application. For instance, the epoxidation of nonpolar substrates like steroids in a nonpolar organic phase requires either a polar co-solvent or the use of a phase-transfer catalyst to carry the active monoperoxyphthalate anion across the phase boundary. ufl.eduwikipedia.org
MD simulations would be an ideal tool to investigate these phenomena at a molecular level. A simulation could explicitly model:
The dissociation of the magnesium and monoperoxyphthalate ions.
The structure of the hydration shells around the magnesium cation, the six water molecules of the hexahydrate complex, and the carboxylate and peroxycarboxyl groups of the anion.
The interaction of MMPP with different organic solvents to explain its solubility characteristics.
The mechanism of phase-transfer catalysis, detailing the interaction of the catalyst with the monoperoxyphthalate anion and its transport across a water-organic interface.
Future Research Directions and Emerging Paradigms for Magnesium Monoperoxyphthalate Hexahydrate Chemistry
Development of Novel Catalytic Systems for Enhanced Reactivity
The utility of MMPP can be significantly amplified through catalysis. While MMPP is effective on its own for many transformations, catalytic systems can enhance its reaction rates, improve selectivity (chemo-, regio-, and enantio-selectivity), and enable otherwise inaccessible chemical reactions. Research in this area is poised to unlock new synthetic potential.
Future investigations will likely focus on several key classes of catalysts:
Transition Metal Complexes: Building on established systems, such as manganese porphyrins for epoxidation and bismuth(III) triflate for hydroxylation, future work could explore a broader range of earth-abundant metals (e.g., iron, copper, titanium). sigmaaldrich.comresearchgate.net The development of ligands designed to fine-tune the electronic and steric properties of the metal center will be crucial for achieving higher catalytic turnover and controlling selectivity in complex substrates.
Organocatalysts: Nitroxyl-radical-catalyzed oxidations using MMPP represent an important step in this direction. organic-chemistry.org Future research could expand into other areas of organocatalysis, such as using chiral ketones to mediate asymmetric epoxidations or employing flavin-based catalysts to mimic biological oxidation processes.
Heterogeneous Catalysts: To simplify product purification and catalyst recovery, the development of solid-supported catalysts is a major goal. This could involve immobilizing known homogeneous catalysts on supports like silica, polymers, or metal-organic frameworks (MOFs). Such systems would combine the high reactivity of molecular catalysts with the practical advantages of heterogeneous systems, making MMPP-based oxidations more amenable to industrial-scale and continuous-flow processes.
Interactive Table 1: Examples of Catalytic Systems for MMPP Oxidations
| Catalyst System | Transformation | Substrate Example | Reference |
| Manganese Porphyrins | Epoxidation | Alkenes (e.g., dodecene-1) | researchgate.net |
| Bismuth(III) Triflate | trans-diaxial Hydroxylation | Unsaturated Steroids | sigmaaldrich.comscientificlabs.co.uk |
| Nitroxyl Radicals (e.g., TEMPO) | Oxidation | Silyl (B83357) Enol Ethers | organic-chemistry.org |
| Iron Porphyrins | Baeyer-Villiger Oxidation | Ketones | researchgate.net |
Exploration of New Oxidative Transformations and Synthetic Applications
MMPP has been successfully employed in a wide array of oxidative reactions, demonstrating its broad utility. beilstein-journals.orgresearchgate.net However, the full scope of its synthetic capabilities has yet to be realized. Future research will undoubtedly uncover novel transformations and apply them to increasingly complex synthetic challenges.
Current established applications include:
Heteroatom Oxidation: The oxidation of sulfides to sulfoxides or sulfones and selenides to selenones proceeds cleanly and efficiently. beilstein-journals.orgresearchgate.net
Epoxidation and Dihydroxylation: Alkenes are readily converted to epoxides, a fundamental transformation in organic synthesis. researchgate.net
Rearrangements and Cleavages: MMPP facilitates the Baeyer-Villiger oxidation of ketones, the conversion of aldehydes to phenols, and the oxidative cleavage of hydrazones to generate ketones or nitriles. researchgate.net
Emerging frontiers for synthetic applications include:
C-H Bond Oxidation: A major goal in modern organic synthesis is the direct, selective oxidation of unactivated C-H bonds. Developing catalytic systems that can harness the oxidative power of MMPP to achieve this transformation would be a significant breakthrough, providing streamlined access to functionalized molecules from simple hydrocarbon precursors.
Asymmetric Oxidations: The combination of MMPP with chiral catalysts is a promising avenue for producing enantiomerically enriched compounds. While some progress has been made, there is vast potential for developing new chiral ligands and organocatalysts that can control the stereochemical outcome of epoxidations, hydroxylations, and sulfoxidations.
Tandem and Cascade Reactions: The mild conditions often associated with MMPP oxidations make it an ideal component for one-pot tandem or cascade reaction sequences. Future work could design processes where an initial MMPP-mediated oxidation triggers a subsequent cyclization, rearrangement, or cross-coupling reaction, thereby increasing molecular complexity rapidly and efficiently.
Interactive Table 2: Selected Oxidative Transformations using MMPP
| Reaction Type | Substrate | Product | Key Feature | Reference(s) |
| Selenide (B1212193) Oxidation | Alkyl Phenyl Selenides | Alkyl Phenyl Selenones | Mild, room temperature conditions | nih.govbeilstein-journals.orgnih.gov |
| Sulfide (B99878) Oxidation | Sulfides | Sulfoxides or Sulfones | Stoichiometry-controlled selectivity | researchgate.net |
| Epoxidation | Alkenes, Unsaturated Steroids | Epoxides | Safer alternative to mCPBA | sigmaaldrich.comresearchgate.net |
| Aldehyde to Phenol | ortho/para-Methoxybenzaldehydes | Phenols | Alternative to Baeyer-Villiger | researchgate.net |
| Hydrazone Cleavage | Aldehyde N,N-dialkylhydrazones | Nitriles | High yield for functionalized substrates | researchgate.net |
| α-Hydroxylation | Silyl Enol Ethers | α-Hydroxy Ketones | Rubottom oxidation protocol | researchgate.net |
Advanced Materials Science Applications and Surface Chemistry
The utility of MMPP extends beyond small-molecule synthesis into the realm of materials and surface science. Its properties as a stable, solid oxidant make it suitable for modifying the surfaces of various materials and for use in functional formulations. wikipedia.org
Current applications in this area primarily leverage its disinfectant and bleaching properties, such as its use on medical plastics and in the textile industry. chemimpex.comwikipedia.org Future research is expected to explore more sophisticated applications:
Surface Functionalization: The controlled oxidation of material surfaces can be used to introduce specific functional groups (e.g., hydroxyl, carboxyl). This could be applied to polymers, carbon materials, or even silicon wafers to tune properties like wettability, adhesion, and biocompatibility for applications in biomedical devices, sensors, and microelectronics.
Polymer Synthesis and Modification: MMPP could be investigated as a radical initiator for polymerization reactions or for grafting functional monomers onto existing polymer backbones. This would enable the creation of novel copolymers and composite materials with tailored properties.
Micropatterning and Lithography: The reactivity of MMPP could be harnessed in lithographic processes. By selectively applying MMPP to a surface, either directly or through a patterned mask, it may be possible to etch or functionalize the material with high spatial resolution, creating patterns for microfluidic devices or electronic circuits.
Deeper Mechanistic Understanding through Multiscale Modeling
A comprehensive understanding of reaction mechanisms is essential for optimizing existing processes and designing new ones. Multiscale modeling, which integrates computational techniques across different length and time scales, offers a powerful tool for deconstructing the complex processes involved in MMPP oxidations. ucl.ac.uk
Future computational studies will be critical for elucidating:
Reaction Pathways and Transition States: Quantum mechanical methods like Density Functional Theory (DFT) can be used to map the potential energy surfaces of MMPP-mediated reactions. ucl.ac.uk This would provide detailed insights into the transition state structures, activation barriers, and the influence of the magnesium cation and water of hydration on reactivity. Such studies could finally resolve mechanistic ambiguities, for example, in the epoxidation of different classes of alkenes.
Solvent and Catalyst Effects: Modeling can help rationalize the poor solubility of MMPP in non-polar solvents and predict its behavior in different solvent systems or biphasic media. beilstein-journals.orgwikipedia.org Furthermore, simulations can model the interaction between MMPP and a catalyst, revealing how the catalyst activates the peroxide and steers the reaction toward a specific outcome.
Reactor-Scale Phenomena: By coupling microkinetic models derived from DFT with Computational Fluid Dynamics (CFD), researchers can simulate the performance of MMPP in a full-scale reactor. ucl.ac.uk This would allow for the optimization of process parameters like mixing, heat transfer, and residence time, which is particularly important for managing the exothermicity of oxidation reactions and for designing efficient continuous-flow systems.
Sustainable Chemical Design and Environmental Impact Mitigation Strategies
MMPP is often highlighted as a "green" oxidant, a designation supported by several of its characteristics. sigmaaldrich.comsigmaaldrich.com It is a stable solid that is safer to handle than many alternatives, it is halogen-free, and its primary byproduct, magnesium phthalate (B1215562), is water-soluble and easily separated. nih.govbeilstein-journals.org Phthalic acid can even be recovered from the waste stream, adding to the process's sustainability. nih.govbeilstein-journals.org
Future research should build upon these green credentials to further enhance its environmental profile:
Life Cycle Assessment (LCA): A comprehensive LCA of MMPP, from its synthesis to its use and disposal, is needed to quantitatively compare its environmental impact against other oxidants like mCPBA, hydrogen peroxide, and Oxone. This would provide a robust, data-driven basis for its classification as a sustainable reagent.
Renewable Feedstocks: A key principle of green chemistry is the use of renewable starting materials. numberanalytics.com Future efforts could focus on developing synthetic routes to phthalic acid (the precursor to MMPP) from bio-based feedstocks rather than petroleum sources, which would significantly improve its sustainability profile.
Environmental Remediation: The ability of MMPP to degrade organic pollutants is already utilized in wastewater treatment. chemimpex.com Further research could focus on expanding this application to the remediation of soil and water contaminated with persistent organic pollutants (POPs). Catalytic systems could be developed to enhance the degradation rate and efficiency for particularly recalcitrant contaminants.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
